2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Description
2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (molecular formula: C₁₉H₁₇N₃O₃S₃, average mass: 431.543 g/mol) is a thiadiazole-acetamide hybrid compound featuring a benzodioxin moiety and dual sulfur-containing substituents. Its structure comprises a 1,3,4-thiadiazole core substituted with a benzylsulfanyl group at position 5 and an acetamide linker connected to a 2,3-dihydro-1,4-benzodioxin group at position 2.
The compound’s IUPAC name reflects its complex substituents: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-[(phenylmethyl)thio]-1,3,4-thiadiazol-2-yl]thio]acetamide. Its ChemSpider ID (2927796) and MDL number (MFCD03223686) facilitate structural verification and database searches .
Properties
CAS No. |
477332-78-8 |
|---|---|
Molecular Formula |
C19H17N3O3S3 |
Molecular Weight |
431.6 g/mol |
IUPAC Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
InChI |
InChI=1S/C19H17N3O3S3/c23-17(20-14-6-7-15-16(10-14)25-9-8-24-15)12-27-19-22-21-18(28-19)26-11-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2,(H,20,23) |
InChI Key |
BEZAPFUZTGZZFX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(S3)SCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the thiadiazole intermediate.
Attachment of the Benzodioxin Moiety: The benzodioxin moiety is incorporated via a coupling reaction with the appropriate benzodioxin derivative.
Final Acetamide Formation: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiadiazole ring or the benzodioxin moiety, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the thiadiazole or benzodioxin rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of thiadiazole derivatives. Specifically, compounds similar to 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide exhibit significant activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Testing
In a comparative study, derivatives of 1,3,4-thiadiazole demonstrated minimum inhibitory concentrations (MIC) ranging from 16 to 31.25 μg/mL against various bacterial strains. This suggests that the compound may possess similar or enhanced efficacy against microbial pathogens .
Anticancer Potential
The anticancer activity of 1,3,4-thiadiazole derivatives has been widely investigated. The compound has shown promise in inhibiting cancer cell proliferation in vitro.
Case Study: In Vitro Anticancer Activity
Research indicated that thiadiazole derivatives were tested against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines. The results revealed that certain derivatives exhibited significant cytotoxic effects comparable to established chemotherapeutics like cisplatin . The mechanism of action is thought to involve the induction of apoptosis in cancer cells.
Anti-inflammatory Properties
Thiadiazole compounds are also recognized for their anti-inflammatory effects. The ability to modulate inflammatory pathways makes them candidates for treating conditions characterized by excessive inflammation.
Case Study: Anti-inflammatory Activity
In experimental models, thiadiazole derivatives have been shown to reduce inflammatory markers significantly. This activity is often assessed through assays measuring cytokine levels and other inflammatory mediators .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of thiadiazole derivatives is crucial for optimizing their pharmacological properties. Modifications at various positions on the thiadiazole ring can lead to enhanced biological activities.
| Modification | Effect on Activity |
|---|---|
| Substitution on C-5 | Increased antibacterial potency |
| Alteration of side chains | Enhanced anticancer efficacy |
| Variations in functional groups | Improved anti-inflammatory response |
Mechanism of Action
The mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as cholinesterases by binding to their active sites, preventing the breakdown of neurotransmitters.
Pathways Involved: It may also interact with signaling pathways related to inflammation and oxidative stress, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Table 1: Comparative Data for Thiadiazole-Acetamide Derivatives
Key Observations:
Substituent Effects on Physicochemical Properties: The benzodioxin-containing target compound and analogues (e.g., ) exhibit higher molecular complexity compared to phenoxy-substituted derivatives (e.g., 5h, 5j). Electron-withdrawing groups (e.g., 4-Cl in 5j) increase melting points relative to electron-donating substituents (e.g., benzylthio in 5h), likely due to enhanced dipole interactions .
Thiadiazole derivatives with bulkier aromatic substituents (e.g., 1-naphthylmethyl in ) may enhance lipophilicity and membrane permeability, a critical factor in drug design .
Comparison with 1,3,4-Oxadiazole Analogues
Table 2: Thiadiazole vs. Oxadiazole Derivatives
Key Observations:
- Bioactivity : Oxadiazole derivatives in show explicit antibacterial efficacy, implying that the target compound’s thiadiazole core could offer similar or enhanced activity due to sulfur’s electronegativity and hydrogen-bonding capacity .
Biological Activity
The compound 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings on its biological properties, particularly focusing on its antidiabetic, anticancer, and antimicrobial activities.
Chemical Structure and Synthesis
The compound features a 1,3,4-thiadiazole ring fused with a benzodioxine moiety. The synthesis typically involves oxidative cyclization using molecular iodine and various phenylisothiocyanates, leading to compounds that exhibit significant biological activity. The structure can be represented as follows:
Antidiabetic Activity
Recent studies have highlighted the potential of thiadiazole derivatives in managing diabetes. The compound has been evaluated for its inhibitory effects on α-amylase and α-glucosidase , enzymes involved in carbohydrate metabolism.
- Inhibition Potency : The synthesized analogs exhibited IC50 values ranging from 0.70 ± 0.01 to 30.80 ± 0.80 μM for α-amylase and 0.80 ± 0.01 to 29.70 ± 0.40 μM for α-glucosidase, indicating significant antidiabetic potential compared to standard drugs like acarbose .
Anticancer Activity
The anticancer properties of the compound have been assessed through various in vitro studies:
- Cell Lines Tested : The compound demonstrated notable antiproliferative activity against several cancer cell lines including HEPG2 , with an EC50 value of 10.28 μg/mL , indicating its potential as an anticancer agent .
- Mechanism of Action : Molecular docking studies suggest that the compound interacts with key protein targets involved in cancer cell proliferation and survival pathways, including focal adhesion kinase (FAK) inhibition .
Antimicrobial Activity
The antimicrobial efficacy of the compound has also been explored:
- Activity Spectrum : Derivatives of thiadiazole have shown good activity against various bacterial strains such as E. coli and Salmonella typhi, with zones of inhibition ranging from 15–19 mm at concentrations of 500 μg/disk .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiadiazole derivatives:
- Key Findings : Variations in substituents on the phenyl ring significantly influence the biological activity. For example, different positions of electron-withdrawing groups (like nitro groups) on the phenyl ring were found to affect inhibitory potency against α-amylase and α-glucosidase .
Data Summary
The following table summarizes key biological activities and findings related to the compound:
Q & A
Q. Critical Controls :
- pH Management : Maintain pH 9–10 during benzodioxin-amine acylation to avoid side reactions.
- Catalyst Selection : LiH in DMF enhances nucleophilic substitution efficiency for thiadiazole functionalization .
Basic: Which spectroscopic techniques are most reliable for confirming the structure of this compound, and what key spectral markers should be prioritized?
Answer:
A multi-technique approach is essential:
- ¹H NMR :
- IR :
- Mass Spectrometry (EIMS) : Molecular ion peak [M⁺] at m/z corresponding to C₁₉H₁₆N₃O₃S₃ (calculated MW: 445.5 g/mol).
Validation : Cross-reference with synthetic intermediates (e.g., benzodioxin-amine and thiadiazole-thiol precursors) to resolve ambiguities .
Advanced: How can conflicting spectral data (e.g., unexpected NMR splitting or IR shifts) during structural elucidation be systematically resolved?
Answer:
Contradictions often arise from conformational flexibility or impurities:
Dynamic NMR : Perform variable-temperature NMR to detect rotameric equilibria in the acetamide or thiadiazole moieties.
2D Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, especially for overlapping aromatic signals .
Computational Validation : Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra (e.g., Gaussian 16) .
Example : A split NH signal in ¹H NMR may indicate hydrogen bonding. Solvent screening (DMSO-d₆ vs. CDCl₃) can resolve this .
Advanced: What experimental design principles should guide the evaluation of this compound’s enzyme inhibitory activity (e.g., α-glucosidase)?
Answer:
Adopt a Design of Experiments (DoE) framework:
Assay Protocol :
- Enzyme Source : Use purified α-glucosidase (e.g., Saccharomyces cerevisiae).
- Inhibition Kinetics : Measure IC₅₀ via spectrophotometric monitoring of p-nitrophenyl-α-D-glucopyranoside hydrolysis .
Controls :
- Positive Control : Acarbose (IC₅₀ ~100 μM).
- Negative Control : DMSO vehicle.
Statistical Analysis :
- Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism).
- Apply ANOVA to assess significance (p < 0.05).
Optimization : Use response surface methodology (RSM) to optimize inhibitor concentration and incubation time .
Advanced: How can computational tools (e.g., molecular docking) predict the binding interactions of this compound with target enzymes?
Answer:
Ligand Preparation :
- Generate 3D coordinates of the compound using Avogadro or Open Babel.
- Optimize geometry with Merck Molecular Force Field (MMFF94).
Protein Preparation :
- Retrieve α-glucosidase structure (PDB ID: 2ZE0).
- Remove water molecules and add polar hydrogens in AutoDock Tools.
Docking :
- Use AutoDock Vina with a grid box centered on the active site.
- Prioritize poses with hydrogen bonds to catalytic residues (e.g., Asp214, Glu276).
Validation : Compare predicted binding affinity (ΔG) with experimental IC₅₀ values .
Advanced: What crystallographic strategies are recommended for resolving ambiguities in the compound’s solid-state structure?
Answer:
Data Collection :
- Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).
- Cool crystals to 100 K to minimize thermal motion.
Structure Solution :
- Solve via direct methods (SHELXT) and refine with SHELXL .
- Address disorder in the benzylsulfanyl group using PART and SUMP instructions.
Validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
